molecular formula C17H24N2O3S B2895649 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide CAS No. 899751-90-7

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Cat. No.: B2895649
CAS No.: 899751-90-7
M. Wt: 336.45
InChI Key: WKUQHKXWODXMGW-UHFFFAOYSA-N
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Description

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is an intriguing compound due to its unique structural features and diverse range of applications. This compound is characterized by a cyclohexanecarboxamide moiety connected to a tetrahydroquinoline ring that bears a methylsulfonyl group. Its synthesis, reactivity, and utility in various scientific fields have garnered significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps. A common starting material is 1,2,3,4-tetrahydroquinoline, which undergoes sulfonation to introduce the methylsulfonyl group. This intermediate is then coupled with cyclohexanecarboxamide using appropriate reagents and catalysts. Typical conditions may include organic solvents like dichloromethane or toluene and catalysts like palladium on carbon.

Industrial Production Methods

Scaling up the synthesis to industrial levels would require optimization of the reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process. Key factors would include reaction temperature, pressure, solvent choice, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical transformations:

  • Oxidation: : Potential sites include the tetrahydroquinoline ring.

  • Reduction: : The carbonyl group in the carboxamide may be reduced under specific conditions.

  • Substitution: : The methylsulfonyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation may be carried out using agents like potassium permanganate or chromium trioxide. Reduction might involve hydrogenation using palladium catalysts or chemical reductions using lithium aluminium hydride. Substitution reactions could use nucleophiles like amines or alcohols under basic conditions.

Major Products Formed from These Reactions

The specific products depend on the nature of the reagents and conditions:

  • Oxidation could lead to quinoline derivatives.

  • Reduction might yield amines or alcohols.

  • Substitution could produce various functionalized derivatives.

Scientific Research Applications

Chemistry, Biology, Medicine, and Industry

In chemistry , N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is used as a precursor for complex molecular architectures.

In biology , it can be a probe in studying enzyme interactions, given its unique structure.

In medicine , it has potential therapeutic roles, particularly in modulating biological pathways associated with its structural motifs.

In industry , it may serve as a specialty chemical in the synthesis of materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism involves binding to these targets, potentially influencing their activity or function. The pathways involved depend on the specific application but could include signaling cascades or metabolic pathways.

Comparison with Similar Compounds

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is unique due to its combination of a tetrahydroquinoline ring and cyclohexanecarboxamide moiety. Similar compounds might include:

  • Tetrahydroquinoline derivatives: with different substituents.

  • Cyclohexanecarboxamides: with varied side chains. This compound's distinctiveness lies in its hybrid structure, which confers unique reactivity and application profiles.

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Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-14-12-15(9-10-16(14)19)18-17(20)13-6-3-2-4-7-13/h9-10,12-13H,2-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUQHKXWODXMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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